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Compound of Interest

Compound Name: OADS

Cat. No.: B609701 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2'-5'-oligoadenylate synthetase (OAS) family of genes, including OAS1, OAS2, and OAS3,

are critical components of the innate immune response to viral infections. Upon activation by

double-stranded RNA (dsRNA), a common viral intermediate, OAS proteins synthesize 2'-5'

linked oligoadenylates. These molecules, in turn, activate RNase L, leading to the degradation

of viral and cellular RNA, thereby inhibiting viral replication. Measuring the expression levels of

OAS genes can provide valuable insights into the activation state of the innate immune system,

the efficacy of antiviral therapies, and the pathophysiology of various diseases.

This document provides a detailed protocol for the quantification of OAS gene expression

(using OAS1 as an example) from total RNA using a two-step reverse transcription quantitative

polymerase chain reaction (RT-qPCR) approach with SYBR Green-based detection.[1]

Experimental Workflow
The overall workflow for quantifying OADS gene expression involves isolating high-quality

RNA, converting it to complementary DNA (cDNA), and then performing qPCR to amplify and

quantify the target gene.
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Figure 1. Experimental workflow for OADS gene expression analysis using RT-qPCR.

Detailed Experimental Protocol
This protocol is based on a two-step RT-qPCR method, which separates the reverse

transcription and qPCR amplification into distinct reactions, providing flexibility and control.[1]

[2]

Step 1: Total RNA Extraction
High-quality, intact RNA is crucial for accurate gene expression quantification.[2] The following

is a summary of a Trizol-based extraction method.

Homogenization: Homogenize 50-100 mg of tissue or 5-10 x 10^6 cells in 1 mL of TRIzol

Reagent.[1]

Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL

of chloroform, shake vigorously for 15 seconds, and incubate for another 3 minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C.[1]

RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by

adding 0.5 mL of isopropyl alcohol and incubating for 10 minutes. Centrifuge at 12,000 x g

for 10 minutes at 4°C.

RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.[1]

Centrifuge at 7,500 x g for 5 minutes at 4°C.

Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in 20-50 µL of RNase-free

water.
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DNase Treatment (Optional but Recommended): Treat the extracted RNA with RNase-free

DNase I to remove any contaminating genomic DNA.

Step 2: RNA Quantification and Quality Control
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g.,

NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity can be

assessed using gel electrophoresis.

Step 3: cDNA Synthesis (Reverse Transcription)
Combine the following components in a sterile, RNase-free tube.

Component Volume/Amount

Total RNA 1 µg

Oligo(dT) or Random Hexamers (50 µM) 1 µL

dNTP Mix (10 mM) 1 µL

| RNase-free water | to 13 µL |

Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.[2]

Add the following components to the tube:

Component Volume

5X Reaction Buffer 4 µL

0.1 M DTT 1 µL

RNase Inhibitor 1 µL

Reverse Transcriptase (e.g., SuperScript™) 1 µL

| Total Volume | 20 µL |
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Incubate the reaction at 50°C for 60 minutes, followed by an inactivation step at 70°C for 15

minutes.[1] The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)
Primer Design
Primers should be specific to the target gene (e.g., Human OAS1) and a stable reference gene

(e.g., GAPDH, ACTB).[3]

Primer Target
Forward Primer (5'

to 3')

Reverse Primer (5'

to 3')
Amplicon Size

Human OAS1
GAGGCAGATTCGG

GAGTTTG

TCATGGCCTGGATA

GGAAGG
~100-150 bp

Human GAPDH
GAAGGTGAAGGTC

GGAGTCA

GAAGATGGTGATGG

GATTTC
~100-150 bp

Note: These are

example primer

sequences. Primers

should always be

validated for

specificity and

efficiency before use.

qPCR Reaction Setup
The following reaction setup is for a single 20 µL reaction using a SYBR Green-based master

mix.
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Component Volume for 1 Reaction Final Concentration

2X SYBR Green qPCR Master

Mix
10 µL 1X

Forward Primer (10 µM) 0.5 µL 250 nM

Reverse Primer (10 µM) 0.5 µL 250 nM

Diluted cDNA Template (from

Step 1.3)
2 µL -

Nuclease-Free Water 7 µL -

Total Volume 20 µL

Thermal Cycling Protocol
The following is a typical three-step cycling protocol for use with SYBR Green.

Stage Step Temperature Time Cycles

1. Activation
Initial

Denaturation
95°C 10 min 1

2. Amplification Denaturation 95°C 15 sec 40

Annealing/Exten

sion
60°C 1 min

3. Melt Curve Denaturation 95°C 15 sec 1

Annealing 60°C 1 min

Melt 60°C to 95°C Ramp

Data Analysis
Relative quantification of OADS gene expression can be calculated using the comparative CT

(ΔΔCT) method.[4] This method normalizes the expression of the target gene (OADS) to a

reference gene and compares it to a control sample.
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Calculate ΔCT: For each sample, subtract the CT value of the reference gene from the CT

value of the target gene (OADS).

ΔCT = CT (OADS) - CT (Reference Gene)

Calculate ΔΔCT: Subtract the ΔCT of the control sample from the ΔCT of the experimental

sample.

ΔΔCT = ΔCT (Experimental) - ΔCT (Control)

Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCT.

Summary and Conclusion
This protocol provides a reliable framework for quantifying OADS gene expression. Adherence

to best practices in RNA handling, primer validation, and qPCR execution is essential for

obtaining accurate and reproducible results.[5] The data generated can be critical for

understanding disease mechanisms and evaluating the impact of novel therapeutics on the

innate immune response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b609701#quantitative-pcr-protocol-for-oads-gene-
expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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